(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Biological Activity
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C22H21N3O3S
- Molecular Weight : 407.49 g/mol
- IUPAC Name : (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenylamino)prop-2-enenitrile
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate aldehydes and thiourea to form the thiazole structure.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile to introduce the nitrile functional group.
- Amino Group Introduction : Finally, an amine group is introduced through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
Compound Name | Activity | Reference |
---|---|---|
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Anticancer | |
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl) | Anticancer |
Antioxidant Activity
The compound has also shown potential antioxidant properties, which can be attributed to the presence of methoxy groups that enhance its radical scavenging ability.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for biological activity due to its role in binding interactions with biological targets.
- Methoxy Substituents : Enhance solubility and bioavailability.
- Amino Group : Critical for interaction with cellular receptors.
Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the anticancer efficacy of this compound in various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidant mechanisms of the compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-30-24-13-8-18(14-25(24)31-2)23-17-33-26(29-23)19(15-27)16-28-20-9-11-22(12-10-20)32-21-6-4-3-5-7-21/h3-14,16-17,28H,1-2H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZVGFBIAYRKAM-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.